Crobenetine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克罗贝汀,也称为 BIII 890CL,是一种高效且选择性的钠通道阻滞剂。它对 Nav1.2 钠通道特别有效,该通道在神经元激活和电信号传导中起着至关重要的作用。 克罗贝汀被用作体外和体内研究中的工具化合物,用于检验生物学假设 .

准备方法

克罗贝汀的合成路线涉及多个步骤,包括母液的制备。 例如,将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以达到 40 毫克/毫升的母液浓度 . 克罗贝汀的工业生产方法没有得到广泛的记录,但它以各种形式存在,包括游离碱和盐酸盐 .

化学反应分析

克罗贝汀经历了几种类型的化学反应,包括:

氧化: 克罗贝汀可以在特定条件下被氧化,尽管详细的反应机理没有得到广泛的记录。

取代: 克罗贝汀可以发生取代反应,特别是涉及其官能团。

这些反应中常用的试剂和条件包括各种氧化剂和还原剂,以及特定溶剂如 DMSO。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

克罗贝汀有几个科学研究应用,包括:

化学: 用作研究钠通道阻滞剂的工具化合物。

生物学: 有助于了解钠通道在神经元激活和电信号传导中的作用。

医学: 研究其在治疗与钠通道功能障碍相关的疾病方面的潜力,例如神经性疼痛和癫痫。

工业: 用于开发针对钠通道的新药

作用机制

克罗贝汀通过选择性阻断 Nav1.2 钠通道发挥作用。该通道负责动作电位的快速上升阶段,在膜兴奋性和电信号传导中起着至关重要的作用。 克罗贝汀优先结合钠通道的失活状态,使其成为区分高度激活神经元和具有生理膜电位的神经元的优秀工具 .

相似化合物的比较

克罗贝汀由于其作为钠通道阻滞剂的高选择性和效力而独一无二。类似的化合物包括:

美西律: 另一种钠通道阻滞剂,临床上用于治疗神经性疼痛。

河豚毒素: 一种强效的钠通道阻滞剂,尽管它对特定钠通道亚型没有选择性。

生物活性

Crobenetine, also known as BIII 890 CL, is a novel sodium channel blocker that has garnered attention for its analgesic properties and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as a selective blocker of voltage-gated sodium channels (NaV), particularly NaV1.2 and NaV1.8. Its mechanism involves binding to the inactivated state of sodium channels, which prevents the propagation of action potentials in neurons responsible for transmitting pain signals. This use-dependent blockade is characterized by a significantly higher affinity for the inactivated state compared to the resting state, making it particularly effective during conditions of increased neuronal activity such as inflammation .

Analgesic Effects

Research has demonstrated that this compound exhibits notable analgesic effects in various animal models. A study comparing this compound with mexiletine (a clinically used sodium channel blocker) found that this compound significantly reduced joint hyperalgesia in rats with adjuvant-induced monoarthritis. The minimum effective dose (MED) for this compound was established at 30 mg/kg/day, showing a dose-dependent reduction in pain-related behaviors .

Table 1: Comparative Analgesic Effects of this compound and Mexiletine

| Compound | Minimum Effective Dose (mg/kg/day) | Analgesic Effect (Duration) |

|---|---|---|

| This compound | 30 | Significant at 24h, 48h, 96h |

| Mexiletine | 30 | Significant at all time points |

Clinical Trials

This compound has undergone various clinical trials to assess its safety and efficacy. One notable Phase 2 trial evaluated the compound's effects on patients with acute ischemic stroke. The study aimed to determine the pharmacokinetics and tolerability of this compound when administered intravenously. Although results from this trial indicated a favorable safety profile, the drug's development was ultimately discontinued due to insufficient efficacy data .

Experimental Studies

In laboratory settings, this compound has been shown to effectively inhibit calcium ion influx induced by neurotoxins, further supporting its role as a sodium channel blocker. In GH3b6 cell models, this compound abolished voltage-induced calcium elevation without affecting L-type calcium channels, indicating a specific interaction with sodium channels that could have implications for neuroprotective strategies .

Table 2: Summary of Key Findings from Experimental Studies

| Study Type | Findings | |

|---|---|---|

| Animal Model | Reduced hyperalgesia in arthritis model | Effective analgesic properties |

| Cell Culture | Inhibition of VTD-induced calcium influx | Specific NaV channel blockade observed |

属性

CAS 编号 |

221019-25-6 |

|---|---|

分子式 |

C25H33NO2 |

分子量 |

379.5 g/mol |

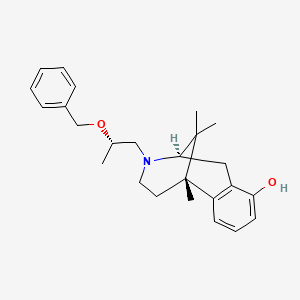

IUPAC 名称 |

(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol |

InChI |

InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1 |

InChI 键 |

VCCBCXVFGHTDQN-UODBTFMRSA-N |

SMILES |

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |

手性 SMILES |

C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |

规范 SMILES |

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |

同义词 |

1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol BIII 890 CL BIII-890-CL crobenetine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。